molecular formula C19H20N4 B018794 4-Methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazole CAS No. 152628-02-9

4-Methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazole

Cat. No. B018794
M. Wt: 304.4 g/mol
InChI Key: ILXRSCZVHSZGCS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives. A specific method includes the reaction of 2-guanidinobenzimidazole with various heteroaromatic aldehydes to produce novel benzimidazole derivatives, highlighting the versatility and adaptability of synthesis approaches in this chemical class (Hranjec et al., 2012).

Molecular Structure Analysis

Benzimidazole molecules often exhibit a planar structure, which is crucial for their interaction with biological targets. X-ray crystallography confirms the planarity and provides detailed insights into the molecular conformation and the potential for hydrogen bonding, which can influence biological activity (Özbey et al., 2001).

Chemical Reactions and Properties

Benzimidazole compounds can undergo various chemical reactions, including N-alkylation, to produce a wide range of derivatives. These reactions extend the utility of benzimidazoles, allowing for the synthesis of compounds with targeted biological activities. The reactivity of benzimidazole derivatives is significantly influenced by substituents on the benzimidazole core, which can alter the compound's electronic properties and, consequently, its chemical behavior (Sharma et al., 2012).

Scientific Research Applications

  • DNA Topoisomerase Inhibition

    A derivative, 5-methyl-4-(1H-benzimidazole-2-yl)phenol (Cpd II), has shown potent inhibition of mammalian type I DNA topoisomerase I, suggesting potential therapeutic applications, particularly in cancer treatment (Alpan, Gunes, & Topçu, 2007).

  • Corrosion Inhibition

    Benzimidazole derivatives have been found effective in inhibiting mild steel corrosion in acidic solutions. Their efficiency increases with concentration and temperature (Yadav, Behera, Kumar, Sinha, 2013).

  • Synthesis of Novel Compounds

    A study demonstrated the regioselective monoarylation of 1-methyl-2-phenyl-1H-benzimidazole, leading to the synthesis of novel 2-(biphenyl-2-yl)benzimidazoles, which could have diverse applications (Kobayashi, Kashiwa, Sonoda, Kirihata, & Tanimori, 2014).

  • Antioxidant Properties

    Some novel benzimidazole derivatives exhibit significant antioxidant properties. For example, compound 10a showed 84% inhibition of lipid peroxidation in rat liver microsomal NADPH-dependent lipid peroxidation (Kuş, Ayhan-Kilcigil, Eke, & Iscan, 2004).

  • Antimicrobial Activity

    Derivatives such as 2-methyl-3-[2-(2-methylprop-1-en-1-yl)-1H-benzimidazol-1-yl]pyrimido[1,2-a]benzimidazol-4(3H)-one have shown profound antimicrobial activity against various bacterial strains (Sharma, Kumar, Sharma, Singh, Bandyopadhyay, Sathe, & Kaushik, 2012).

  • Anticancer Activity

    Several benzimidazole derivatives have shown potential anticancer activity against various cancer cell lines, including Burkitt's lymphoma, Hep3B, MCF-7, and HeLa cells (Varshney, Ahmad, Rauf, Sherwani, & Owais, 2015); (Ramla, Omar, Tokuda, & El-Diwani, 2007); (Zhao, Guo, Hu, Yu, Zhi, & Zhang, 2015).

properties

IUPAC Name

4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4/c1-4-7-17-20-15-11-13(10-12(2)18(15)22-17)19-21-14-8-5-6-9-16(14)23(19)3/h5-6,8-11H,4,7H2,1-3H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXRSCZVHSZGCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(N1)C=C(C=C2C)C3=NC4=CC=CC=C4N3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20165089
Record name 4-Methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazole

CAS RN

152628-02-9
Record name 2-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152628-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Telmisartan related compound A [USP]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,7'-dimethyl-2'-propyl-1H,1'H-2,5'-bibenzimidazole
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Record name 4-METHYL-6-(1-METHYL-1H-BENZIMIDAZOL-2-YL)-2-PROPYL-1H-BENZIMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
N Khandale, RR Rajge, SK Singh… - Separation Science …, 2023 - Wiley Online Library
Impurities found in active pharmaceutical ingredients (APIs) and pharmaceutical products are of ever‐increasing interest. According to several regulatory agencies, purity and impurity …
AHH Bakheit, AA Abd-Elgalil, B Mustafa… - Profiles of drug …, 2015 - Elsevier
Telmisartan is an angiotensin-II receptor antagonist (ARB) used in the treatment of hypertension. Generally, angiotensin-II receptor blockers such as telmisartan bind to the angiotensin-…
Number of citations: 30 www.sciencedirect.com
V Dobričić, D Vukadinović, B Jančić-Stojanović… - Chromatographia, 2017 - Springer
Analytical quality by design (AQbD)-oriented liquid chromatographic method development for determination of telmisartan and its impurities A, C, and 1 is determination is presented. …
Number of citations: 16 link.springer.com
VM Reddy - Elsevier B - Citeseer
During the past several decades, there have been important achievements in the synthesis of new families of organic photo chromic molecules 1. The photochromic molecules have …
Number of citations: 2 citeseerx.ist.psu.edu
Y Tamai, A Noda, E Yamamoto - Journal of Chromatography A, 2023 - Elsevier
There is a dramatic increase in drug candidates that exhibit complex structures and do not comply with Lipinski's rule of five. One of the most critical and complex technical challenges in …
Number of citations: 3 www.sciencedirect.com
DFBYU REVERSE - academia.edu
The objective was to develop a single method for simultaneous determination of related substances of Telmisartan and Hydrochlorothiazide in a tablet dosage form of two strengths (…
Number of citations: 2 www.academia.edu
PA Kumar, S Thiagarajan, YR Kumar
Number of citations: 0

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